molecular formula C15H13N5O4S B14944726 1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

Cat. No.: B14944726
M. Wt: 359.4 g/mol
InChI Key: MFBJIOCCILCQCM-UHFFFAOYSA-N
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Description

1-[5-ACETYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with acetyl, methyl, and nitrophenyl groups.

Preparation Methods

Chemical Reactions Analysis

1-[5-ACETYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles .

Scientific Research Applications

1-[5-ACETYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-[5-ACETYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE can be compared with other triazolothiadiazine derivatives:

The uniqueness of 1-[5-ACETYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

1-[5-acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C15H13N5O4S/c1-8(21)14-13(11-5-4-6-12(7-11)20(23)24)19(10(3)22)18-9(2)16-17-15(18)25-14/h4-7H,1-3H3

InChI Key

MFBJIOCCILCQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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